N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl halides with iodinated terminal alkynes . These reactions are often carried out under mild basic conditions, such as using sodium bicarbonate at ambient temperature .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly methods, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea
- N-(5-(tert-Butyl)isoxazol-3-yl)-nicotinamide
- N-(5-(tert-Butyl)isoxazol-3-yl)-N’-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea
Uniqueness
N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide stands out due to its unique combination of the isoxazole ring and the dimethoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
82558-56-3 |
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Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)12-9-13(18-22-12)17-15(19)14-10(20-4)7-6-8-11(14)21-5/h6-9H,1-5H3,(H,17,18,19) |
InChI Key |
OFFLXXBZABYHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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